Cas no 2879-79-0 (2-Methyl-5-nitroacetanilide)
2-Methyl-5-nitroacetanilide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-(2-methyl-5-nitrophenyl)-
- N-(2-METHYL-5-NITROPHENYL)ACETAMIDE
- N-(2-METHYL-5-NITRO-PHENYL)-ACETAMIDE
- 2-acetamido-4-nitrotoluene
- 2-Acetylamino-4-nitrotoluene
- 2-Methyl-5-nitroacetanilide
- 4-Nitro-2-acetamino-toluol
- 5'-nitro-ortho-acetotoluidide
- AI3-28292
- CS-0318211
- N-(2-Methyl-5-nitrophenyl)-acetamide
- AH-034/32843058
- NSC 33950
- Acetamide, N-(2-methyl-5-nitrophenyl)-
- FT-0634526
- o-Acetotoluidide, 5'-nitro-
- A819997
- EINECS 220-727-9
- Oprea1_602888
- 2879-79-0
- Maybridge1_000295
- NSC-33950
- HMS542F09
- CAA87979
- N-(2-Methyl-5-nitrophenyl)acetamide #
- NS00028549
- AKOS000578348
- NSC33950
- 2-Acetamino-4-nitrotoluol
- MFCD00024770
- N-(2-methyl-5-nitro-phenyl)acetamide
- SCHEMBL427418
- DTXSID80182974
- AB01445
- 3-Bromothiophene-2-boronicacid
- F18235
- DB-047457
- STL071231
-
- MDL: MFCD00024770
- Inchi: 1S/C9H10N2O3/c1-6-3-4-8(11(13)14)5-9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12)
- InChI Key: YMHUULKGTGEHHQ-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C=C(C=CC=1C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 194.06900
- Monoisotopic Mass: 194.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 74.92000
- LogP: 2.45780
2-Methyl-5-nitroacetanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Methyl-5-nitroacetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M224050-250mg |
2-Methyl-5-nitroacetanilide |
2879-79-0 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M224050-500mg |
2-Methyl-5-nitroacetanilide |
2879-79-0 | 500mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M224050-2.5g |
2-Methyl-5-nitroacetanilide |
2879-79-0 | 2.5g |
$ 320.00 | 2022-06-04 | ||
| abcr | AB543507-250 mg |
N-(2-Methyl-5-nitrophenyl)-acetamide; . |
2879-79-0 | 250MG |
€370.90 | 2022-08-31 | ||
| abcr | AB543507-1 g |
N-(2-Methyl-5-nitrophenyl)-acetamide; . |
2879-79-0 | 1g |
€860.70 | 2022-08-31 | ||
| eNovation Chemicals LLC | Y1240970-250mg |
Acetamide, N-(2-methyl-5-nitrophenyl)- |
2879-79-0 | 95% | 250mg |
$120 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1240970-1g |
Acetamide, N-(2-methyl-5-nitrophenyl)- |
2879-79-0 | 95% | 1g |
$1015 | 2023-05-17 | |
| abcr | AB543507-250mg |
N-(2-Methyl-5-nitrophenyl)-acetamide; . |
2879-79-0 | 250mg |
€141.70 | 2024-04-17 | ||
| abcr | AB543507-1g |
N-(2-Methyl-5-nitrophenyl)-acetamide; . |
2879-79-0 | 1g |
€224.70 | 2024-04-17 | ||
| 1PlusChem | 1P002WY4-250mg |
ACETAMIDE, N-(2-METHYL-5-NITROPHENYL)- |
2879-79-0 | 95% | 250mg |
$225.00 | 2025-02-19 |
2-Methyl-5-nitroacetanilide Suppliers
2-Methyl-5-nitroacetanilide Related Literature
-
Bishwapran Kashyap,Prodeep Phukan RSC Adv. 2013 3 15327
Additional information on 2-Methyl-5-nitroacetanilide
Professional Introduction to 2-Methyl-5-nitroacetanilide (CAS No. 2879-79-0)
2-Methyl-5-nitroacetanilide, identified by the Chemical Abstracts Service Number (CAS No.) 2879-79-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a nitro-substituted anilide backbone with a methyl group at the 2-position, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in medicinal chemistry. The structural motif of 2-methyl-5-nitroacetanilide makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and specialty chemicals.
The chemical structure of 2-methyl-5-nitroacetanilide consists of a benzene ring substituted with a nitro group at the 5-position and an acetamido group at the 4-position, with a methyl group attached to the 2-position of the benzene ring. This specific arrangement imparts unique reactivity and functionality, making it a useful building block for further chemical transformations. The nitro group, in particular, is known for its ability to participate in various chemical reactions such as reduction to an amine or diazotization, while the acetamido group can undergo hydrolysis or condensation reactions.
In recent years, 2-methyl-5-nitroacetanilide has been explored in the context of drug discovery and development. The nitroaromatic scaffold is prevalent in many pharmaceuticals due to its bioactivity and metabolic stability. Researchers have been investigating derivatives of 2-methyl-5-nitroacetanilide for their potential antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications to the nitro group or the acetamido moiety have led to compounds with enhanced pharmacological profiles. The methyl substituent at the 2-position also influences the electronic properties of the molecule, which can be exploited to modulate its biological activity.
One of the most compelling aspects of 2-methyl-5-nitroacetanilide is its role as a precursor in synthesizing more complex heterocyclic compounds. Heterocycles are essential components of many biologically active molecules, and 2-methyl-5-nitroacetanilide provides a convenient starting point for constructing these structures. For example, it can be used to prepare quinolines or benzothiazoles by cyclization reactions. Additionally, its reactivity with nucleophiles allows for further functionalization, enabling chemists to tailor the molecule for specific applications.
The synthesis of 2-methyl-5-nitroacetanilide typically involves nitration of aniline derivatives followed by methylation and acetylation steps. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making 2-methyl-5-nitroacetanilide more accessible for research purposes. Modern techniques such as flow chemistry and catalytic processes have further enhanced the scalability and sustainability of its production.
In academic research, 2-methyl-5-nitroacetanilide has been utilized as a model compound to study reaction mechanisms and develop new synthetic strategies. Its well-defined structure allows researchers to probe electronic effects and steric influences on chemical reactivity. These studies not only contribute to fundamental understanding but also provide insights into optimizing synthetic routes for industrial applications.
The pharmaceutical industry has shown interest in 2-methyl-5-nitroacetanilide due to its potential as a lead compound or intermediate in drug development. Computational modeling and high-throughput screening have identified derivatives of this compound that exhibit promising biological activity. For example, modifications at the nitro group have been shown to enhance binding affinity to target proteins, which is crucial for drug efficacy. Furthermore, green chemistry principles have been applied to reduce waste and improve sustainability in its synthesis.
Another area where 2-methyl-5-nitroacetanilide finds utility is in material science. Nitroaromatic compounds are known for their thermal stability and electron-deficient nature, making them suitable for applications in organic electronics and polymer chemistry. Researchers have explored incorporating derivatives of 2-methyl-5-nitroacetanilide into conductive polymers or liquid crystals, demonstrating their potential in developing advanced materials.
The future prospects for 2-methyl-5-nitroacetanilide are promising, with ongoing research aimed at expanding its applications and understanding its mechanisms of action. Collaborative efforts between academia and industry are likely to drive innovation in this field, leading to novel compounds with improved properties. As synthetic methodologies continue to evolve, the accessibility and utility of 2-methyl-5-nitroacetanilide are expected to grow even further.
In conclusion,2-methyl-5-nitroacetanilide (CAS No.2879-79-0) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it a valuable tool for synthetic chemists and researchers seeking new applications for nitroaromatic derivatives.
2879-79-0 (2-Methyl-5-nitroacetanilide) Related Products
- 7142-91-8(2,6-Dinitro-4-(acetyl)aminotoluene)
- 2719-14-4(3-Methyl-4-nitro-N-acetylbenzeneamine)
- 39182-88-2(Acetamide,N-(2,4-dimethyl-3-nitrophenyl)-)
- 56207-36-4(6-Nitro-2-acetaminotoluene)
- 5416-12-6(N-Acetyl-3-nitro-2,6-dimethylaniline)
- 51366-39-3(3-Methyl-4-nitroacetanilide)
- 2719-15-5(2-Methyl-4-nitroacetanilide)
- 651733-13-0(Acetamide, N-[2-(hydroxymethyl)-5-nitrophenyl]-)
- 13615-36-6(N-(2-Methyl-4-nitronaphthalen-1-yl)acetamide)
- 6954-69-4(N-(2,5-Dimethyl-4-nitrophenyl)acetamide)